molecular formula C₁₈H₁₄D₃ClO₇ B1156514 Hirsutidin Chloride-d3

Hirsutidin Chloride-d3

Cat. No.: B1156514
M. Wt: 383.79
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutidin Chloride-d3 is a deuterated derivative of hirsutidin chloride, an anthocyanidin naturally found in Catharanthus roseus (Madagascar Periwinkle) . Anthocyanidins are flavonoid pigments responsible for red, blue, and purple hues in plants, with demonstrated bioactivity in modulating oxidative stress, inflammation, and metabolic disorders. The deuterated form (-d3) replaces three hydrogen atoms with deuterium isotopes, enhancing molecular stability and making it valuable for pharmacokinetic and metabolic tracking studies . This compound is synthesized via intermediates like 2,4-bis(benzoyloxy)-6-hydroxybenzaldehyde and is primarily used in biochemical research to investigate lipid metabolism, particularly LDL cholesterol reduction . Its non-deuterated counterpart, hirsutidin chloride, has shown significant anti-diabetic, antioxidant, and nephroprotective effects in preclinical models .

Properties

Molecular Formula

C₁₈H₁₄D₃ClO₇

Molecular Weight

383.79

Synonyms

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride-d3;  3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride-d3;  Hirsutidin-d3;  Hirsutinidol Chloride-d3

Origin of Product

United States

Comparison with Similar Compounds

Delphinidin Chloride and Petunidin Chloride

Hirsutidin chloride shares structural similarities with other anthocyanidins, such as delphinidin and petunidin chlorides, which differ in hydroxyl (-OH) and methoxy (-OCH₃) group substitutions. For example:

  • Delphinidin Chloride : Contains three hydroxyl groups on the B-ring, enhancing its antioxidant capacity but reducing metabolic stability compared to hirsutidin .
  • Petunidin Chloride : Features two hydroxyl and one methoxy group, offering intermediate polarity and bioavailability .

Key Differences :

Property Hirsutidin Chloride Delphinidin Chloride Petunidin Chloride
B-ring Substitutions 1 hydroxyl, 2 methoxy 3 hydroxyl 2 hydroxyl, 1 methoxy
LogP (Lipophilicity) Higher Lower Moderate
Metabolic Stability Moderate Low Moderate

Hirsutidin’s methoxy groups improve membrane permeability and resistance to enzymatic degradation compared to delphinidin .

Functional Analogs: Anti-Diabetic Compounds

Glimepiride and Glibenclamide

In diabetic rat models, hirsutidin (10–20 mg/kg) demonstrated comparable efficacy to glibenclamide (5 mg/kg) in reducing hyperglycemia and dyslipidemia. For instance:

  • Blood Glucose Reduction : Hirsutidin (20 mg/kg) lowered glucose levels by 45% vs. 50% for glibenclamide .
  • Lipid Profile Improvement : Hirsutidin reduced triglycerides (TG) by 38% and increased HDL by 28%, outperforming glibenclamide in HDL modulation .

Deuterated Compounds: Stability and Tracking

Acetyl Chloride-d3

Like Hirsutidin Chloride-d3, acetyl chloride-d3 is a deuterated acid halide used in acetylation reactions. Key parallels include:

  • Isotopic Stability : Both compounds leverage deuterium to slow metabolic breakdown, enabling precise tracking in mass spectrometry .
  • Applications : While acetyl chloride-d3 is used in proteomics, this compound focuses on lipid metabolism and receptor-binding studies .

Pharmacological Profiles

Antioxidant and Anti-Inflammatory Effects

Hirsutidin significantly outperforms non-flavonoid antioxidants (e.g., ascorbic acid) in mitigating oxidative stress:

  • MDA Reduction : Hirsutidin decreased lipid peroxidation (MDA) by 52% in diabetic rats, compared to 30% for standard antioxidants .
  • Cytokine Modulation : It reduced TNF-α, IL-6, and IL-1β levels by 40–60%, aligning with molecular docking scores (-6.7 to -7.5 kcal/mol) for inflammatory targets .

Nephroprotective Activity

Unlike many anthocyanidins, hirsutidin uniquely ameliorates cisplatin-induced renal toxicity by restoring glutathione (GSH) and catalase (CAT) levels, reducing serum creatinine by 35% .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Hirsutidin Chloride-d3 purity and isotopic enrichment?

  • Methodological Answer : Characterization typically involves a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) to quantify deuterium incorporation. For isotopic enrichment, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is recommended. Ensure calibration against certified reference standards and validate methods using guidelines from pharmacopeial protocols (e.g., USP monographs for related hydrochloride compounds) .

Q. How is this compound synthesized, and what are the critical steps to ensure deuterium incorporation?

  • Methodological Answer : Synthesis begins with the deuteration of the precursor molecule (e.g., hirsutidin) using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Critical steps include:

  • Optimizing reaction temperature and pH to minimize proton exchange.
  • Purifying intermediates via recrystallization or preparative HPLC to remove non-deuterated impurities.
  • Validating deuterium incorporation using NMR (e.g., absence of proton signals in specific regions) and isotopic ratio MS.
  • Document synthetic pathways and side products to ensure reproducibility .

Q. What in vitro models are appropriate for initial screening of this compound’s bioactivity?

  • Methodological Answer : Cell-based assays (e.g., hepatocyte cultures for oxidative stress studies) are suitable for initial screening. Use dose-response experiments to establish IC₅₀/EC₅₀ values. Include controls for deuterium isotope effects by comparing results with non-deuterated hirsutidin. Validate findings using orthogonal assays (e.g., reactive oxygen species detection via fluorescence probes and enzymatic activity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables such as:

  • Differences in experimental models (e.g., cell lines vs. primary cells).
  • Variations in deuterium enrichment levels (e.g., ≥98% vs. lower purity).
  • Analytical method discrepancies (e.g., LC-MS vs. ELISA for metabolite quantification).
    Replicate key studies under standardized conditions and perform meta-analyses to identify confounding factors. Use multivariate regression to isolate the impact of deuterium substitution .

Q. What strategies are effective for designing in vivo studies to assess this compound’s pharmacokinetics while controlling for deuterium isotope effects?

  • Methodological Answer :

  • Study Design : Use crossover studies in animal models (e.g., mice) comparing deuterated and non-deuterated compounds.
  • Controls : Monitor plasma/tissue concentrations via LC-MS/MS at multiple timepoints. Include a cohort administered deuterium-free hirsutidin to isolate isotope effects.
  • Data Analysis : Apply compartmental modeling to compare absorption/distribution kinetics. Assess metabolic stability using liver microsomes to quantify CYP450 interactions .

Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, acidic/basic pH). Monitor degradation products via HPLC-MS.
  • Isotope Integrity : Assess deuterium loss over time using isotopic ratio MS.
  • Protocol Recommendations : Store lyophilized samples at -80°C in inert atmospheres. Pre-formulate with stabilizers (e.g., antioxidants) for in vitro assays .

Q. What computational approaches are suitable for predicting deuterium isotope effects on this compound’s binding affinity?

  • Methodological Answer : Use density functional theory (DFT) to model deuterium’s impact on molecular vibrations and binding kinetics. Pair with molecular dynamics simulations to compare deuterated/non-deuterated interactions with target proteins (e.g., enzymes involved in oxidative stress pathways). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction and Replication

Q. How should researchers address non-reproducible results in this compound’s mechanistic studies?

  • Methodological Answer :

  • Step 1 : Audit experimental parameters (e.g., compound purity, cell passage number, assay temperature).
  • Step 2 : Share raw data and protocols via open-access repositories to enable third-party verification.
  • Step 3 : Use Bayesian statistics to assess the likelihood of observed effects under varying prior assumptions.
  • Step 4 : Collaborate with independent labs for multi-center validation studies .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Deuterium Validation NMR/MS for isotopic enrichment Isotope ratio MS + kinetic studies
Bioactivity Screening Cell-based assays (IC₅₀/EC₅₀) Orthogonal assays + in vivo PK/PD
Data Contradiction Resolution Literature review Meta-analysis + multi-center replication

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